molecular formula C25H15FN2O3S B11603332 2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 4-fluorobenzoate

2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 4-fluorobenzoate

Cat. No.: B11603332
M. Wt: 442.5 g/mol
InChI Key: WDEDKKYPNGUAFP-UHFFFAOYSA-N
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Description

2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 4-fluorobenzoate is a complex organic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by its unique structure, which includes a benzothiopyran core fused with a phenyl ring and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 4-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiopyran Core: This step involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiopyran core.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Phenyl Ring: The phenyl ring is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Fluorobenzoate Moiety: The final step involves the esterification of the phenyl ring with 4-fluorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 4-fluorobenzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-3-cyano-4H-1benzopyran-4-yl)phenyl 4-fluorobenzoate
  • 2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 2-methylbenzoate

Uniqueness

2-(2-amino-3-cyano-4H-1benzothieno[3,2-b]pyran-4-yl)phenyl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate moiety, which imparts distinct electronic properties and enhances its potential as a bioactive molecule. The combination of the benzothiopyran core with the fluorobenzoate group makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H15FN2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

[2-(2-amino-3-cyano-4H-[1]benzothiolo[3,2-b]pyran-4-yl)phenyl] 4-fluorobenzoate

InChI

InChI=1S/C25H15FN2O3S/c26-15-11-9-14(10-12-15)25(29)30-19-7-3-1-5-16(19)21-18(13-27)24(28)31-22-17-6-2-4-8-20(17)32-23(21)22/h1-12,21H,28H2

InChI Key

WDEDKKYPNGUAFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2SC4=CC=CC=C43)N)C#N)OC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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